molecular formula C31H50O4 B15286579 4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

Cat. No.: B15286579
M. Wt: 486.7 g/mol
InChI Key: WLNARFZDISHUGS-VIUDTOOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the steroid-derived family, characterized by a cyclopenta[a]phenanthrene core with a 17-[(2R)-6-methylheptan-2-yl] side chain and a 4-oxobutanoic acid moiety at the 3-position. Its stereochemistry (10R,13R,17R) and substituents influence its physicochemical and biological properties. The 4-oxobutanoic acid group enhances polarity, distinguishing it from non-carboxylic acid derivatives .

Properties

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23?,24?,25-,26?,27?,30+,31-/m1/s1

InChI Key

WLNARFZDISHUGS-VIUDTOOOSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)CCC(=O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid involves several steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under specific conditions to form the core structure.

    Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, hydroxylation, and oxidation.

    Final assembly: The final compound is assembled by linking the core structure with the butanoic acid moiety through esterification or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions, regenerating the sterol and 4-oxobutanoic acid .

Conditions Products Kinetics Catalysts/Notes
Aqueous HCl (1M, reflux)Sterol + 4-oxobutanoic acidSlow (24–48 hr)Protonation of ester carbonyl enhances electrophilicity .
NaOH (0.1M, 60°C)Sterol + sodium 4-oxobutanoateRapid (2–4 hr)Saponification favored in polar solvents .

Key Data :

  • IR spectra post-hydrolysis show reappearance of –OH stretch (~3400 cm⁻¹) and loss of ester C=O (~1730 cm⁻¹) .

Ketone Reactivity

The 4-oxobutanoic acid moiety contains a ketone group, enabling nucleophilic additions or reductions.

Nucleophilic Additions

Reaction with hydrazine derivatives forms hydrazones, though steric hindrance from the sterol skeleton limits yield .

Reagent Product Conditions Yield
Hydrazine hydrate4-[[sterol-oxy]]butanoyl hydrazideEthanol, reflux45–55%

Reduction

The ketone reduces to a secondary alcohol using NaBH₄, forming 4-hydroxybutanoic acid ester .

Reducing Agent Product Stereochemical Outcome
NaBH₄ in MeOH4-[[sterol-oxy]]-4-hydroxybutanoateRetention of configuration at C3

Stability and Degradation

  • Thermal Stability : Decomposition observed >200°C (TGA data) .

  • Photodegradation : Prolonged UV exposure leads to ester bond cleavage via radical mechanisms .

Functionalization of the Sterol Backbone

While the dodecahydro skeleton is saturated, selective oxidation at C7 or C11 positions is possible under strong oxidants (e.g., CrO₃), but yields are low due to competing side reactions .

Scientific Research Applications

It appears the query asks for information on "4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid". However, the search results provide information on related compounds, derivatives, or compounds with similar structural features, which can provide insight into the potential applications of the target compound.

Potential Applications Based on Structural Similarities and Derivatives

Based on the provided search results, the potential applications of the compound of interest can be inferred from the applications of its derivatives and compounds with similar structural features:

  • Tyrosinase Inhibition: Alkyl 4-oxobutanoates, which are derivatives of 4-oxobutanoic acid, have shown tyrosinase inhibitory activity . This suggests that the compound of interest, which is also a 4-oxobutanoic acid derivative, may also possess tyrosinase inhibitory properties. Tyrosinase inhibitors are useful in treating hyperpigmentation and are also used in cosmetics .
  • Retinoid Activity: The compound contains a cyclopenta[a]phenanthrene core, which is a structural feature found in retinoids. Retinoids are used in dermatology for the prevention and treatment of skin conditions . Third and fourth-generation retinoids have been developed to improve uptake, stability, and target specificity .
  • Potential for Biocidal Activities: Research indicates that pyridazinone derivatives, synthesized using 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, possess biocidal activities .
  • Insulin Mimetic Activity: Quinones can act as insulin mimetics . The search results indicate that quinones can activate insulin signaling pathways .

Mechanism of Action

The mechanism of action of 4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as therapeutic applications or biochemical studies.

Comparison with Similar Compounds

(A) Obeticholic Acid (CAS 459789-99-2)

  • Structure: Features a pentanoic acid chain instead of 4-oxobutanoic acid and a 6-ethyl group on the steroid core.
  • Molecular Weight : 420.6252 (C₂₆H₄₄O₄) vs. ~458.6 g/mol (estimated for the target compound).
  • Activity : Acts as a farnesoid X receptor (FXR) agonist for treating primary biliary cholangitis, while the target compound’s biological role remains underexplored .

(B) Lithocholic Acid Derivatives (Compounds 7–9 from )

  • Modifications: Methyl esters or ketone groups at the 3-position instead of the 4-oxobutanoic acid.
  • Synthesis : Compound 7 (lithocholic acid derivative) has a hydroxyl group, while the target compound undergoes oxidation to form the ketone intermediate .
  • Melting Points : 105–126°C (lithocholic derivatives) vs. unrecorded for the target compound, though solubility is expected to differ due to the carboxylic acid group .

(C) Cholesterol Glycinate Derivatives ()

  • Functional Groups: Include pyrazine- or thiophene-based glycinate esters, contrasting with the target’s oxobutanoic acid.

Physicochemical Properties

Property Target Compound Obeticholic Acid Lithocholic Derivative (Compound 7)
Molecular Formula C₂₈H₄₂O₅ (estimated) C₂₆H₄₄O₄ C₂₈H₄₆O₃
Key Functional Groups 4-oxobutanoic acid Pentanoic acid Methyl ester
Side Chain at C17 (2R)-6-methylheptan-2-yl (2R)-6-methylheptan-2-yl (2R)-6-methylheptan-2-yl
Bioactivity Undetermined FXR agonist Antimicrobial (variable)

Biological Activity

The compound known as 4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid is a complex steroid derivative that has garnered interest in biological research due to its potential therapeutic applications and its role in lipid metabolism.

Chemical Structure and Properties

The molecular formula for this compound is C49H76O3C_{49}H_{76}O_3, with a molecular weight of approximately 698 g/mol. Its structure consists of a steroid backbone with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC49H76O3
Molecular Weight698 g/mol
IUPAC Name4-[[(10R,...]-4-oxobutanoic acid

Lipid Metabolism

This compound is involved in lipid metabolism and has been shown to influence cholesterol homeostasis. Cholesteryl esters are crucial for the storage and transport of cholesterol in the body. Research indicates that cholesteryl esters can impact the development of atherosclerosis and other cardiovascular diseases by modulating lipid profiles and inflammatory responses.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Cholesterol Esterification : It participates in the esterification process where free cholesterol is converted into cholesteryl esters for storage.
  • Cellular Uptake : The compound enhances the uptake of lipids into cells through specific receptors.
  • Inflammatory Response Modulation : It may influence inflammatory pathways by altering the expression of cytokines and adhesion molecules .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on health:

  • Cardiovascular Health : A study demonstrated that increased levels of cholesteryl esters are associated with reduced risk factors for cardiovascular diseases. The compound was shown to lower LDL cholesterol levels while increasing HDL cholesterol levels in animal models .
  • Metabolic Disorders : Research has indicated that this compound can improve insulin sensitivity and reduce fat accumulation in liver tissues. In diabetic models, it has shown potential in ameliorating hyperglycemia by enhancing lipid metabolism .
  • Cancer Research : Preliminary studies suggest that cholesteryl esters may play a role in cancer cell proliferation. The compound has been observed to inhibit certain cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.